molecular formula C14H11BrClN3S B12006696 2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 767310-24-7

2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12006696
CAS No.: 767310-24-7
M. Wt: 368.7 g/mol
InChI Key: LVZGXAIVMNHHAK-RQZCQDPDSA-N
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Preparation Methods

The synthesis of 2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-bromobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization .

Chemical Reactions Analysis

2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

Scientific Research Applications

2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing damage to cancer cells and preventing their proliferation .

Comparison with Similar Compounds

2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

Properties

CAS No.

767310-24-7

Molecular Formula

C14H11BrClN3S

Molecular Weight

368.7 g/mol

IUPAC Name

1-[(E)-(2-bromophenyl)methylideneamino]-3-(3-chlorophenyl)thiourea

InChI

InChI=1S/C14H11BrClN3S/c15-13-7-2-1-4-10(13)9-17-19-14(20)18-12-6-3-5-11(16)8-12/h1-9H,(H2,18,19,20)/b17-9+

InChI Key

LVZGXAIVMNHHAK-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)Br

Origin of Product

United States

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